![molecular formula C26H26ClNO6 B519130 4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APJ-2929 is a N-Type calcium channel inhibitor.
Aplicaciones Científicas De Investigación
Enantioselectivity in Kinetic Resolution
- Context : 1,4-Dihydropyridine derivatives have been studied for their role in enantioselective reactions. Specifically, certain modifications in the dihydropyridine structure, such as changes in acyl chain length and branching, have shown to affect the enantioselectivity of lipase-catalyzed hydrolysis, a key process in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).
Synthesis of Chiral Bridged Macrocyclic Derivatives
- Context : Chiral bridged macrocyclic 1,4-dihydropyridines have been synthesized to explore their potential in enantioselective reductions. These compounds play a significant role in the selective synthesis of stereoisomers, a crucial aspect in the development of certain pharmaceutical agents (Talma et al., 1985).
Role in Aromatization Reactions and Crystal Structures
- Context : Dihydropyridines like the compound are important in studying aromatization reactions. These compounds undergo structural transformation during redox processes, which is crucial for understanding various chemical mechanisms. The crystal structures of such compounds have been determined to understand their conformational behavior (Pandian et al., 2014).
Potential as Calcium Channel Blockers
- Context : Some dihydropyridine derivatives, including those similar in structure to the compound , have been identified as potential blockers of N-type calcium channels. These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications (Yamamoto et al., 2011).
Synthesis and Pharmacological Applications
- Context : The synthesis of 1,4-dihydropyridine derivatives and their pharmacological activities, particularly as calcium channel antagonists, have been a focus of research. These studies are important for developing new therapeutic agents with specific physiological effects (Fossheim et al., 1982).
Propiedades
Fórmula molecular |
C26H26ClNO6 |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C26H26ClNO6/c1-16-20(24(29)30)21(18-12-7-13-19(27)15-18)22(23(28-16)26(32-2)33-3)25(31)34-14-8-11-17-9-5-4-6-10-17/h4-13,15,21,26,28H,14H2,1-3H3,(H,29,30)/b11-8+ |
Clave InChI |
DYCQZLTXFOLEKQ-DHZHZOJOSA-N |
SMILES isomérico |
CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C(=O)O |
SMILES |
O=C(C1=C(C)NC(C(OC)OC)=C(C(OC/C=C/C2=CC=CC=C2)=O)C1C3=CC=CC(Cl)=C3)O |
SMILES canónico |
CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
APJ-2929; APJ 2929; APJ2929 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


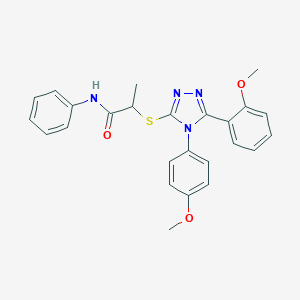
![N-[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide](/img/structure/B519537.png)
![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)
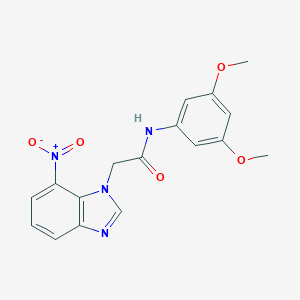
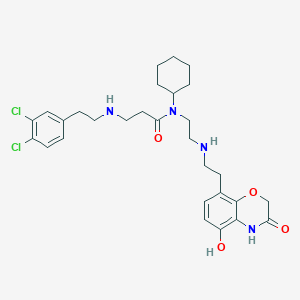

![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)


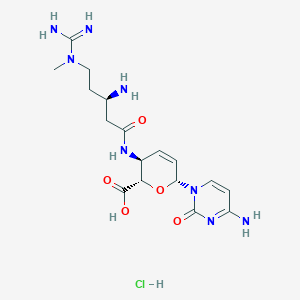
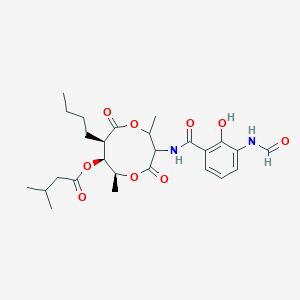
![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
